molecular formula C8H11NO3 B3251530 5-Amino-2,3-dimethoxyphenol CAS No. 209741-69-5

5-Amino-2,3-dimethoxyphenol

Cat. No.: B3251530
CAS No.: 209741-69-5
M. Wt: 169.18 g/mol
InChI Key: XYHAVIGAXZDXRF-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethoxyphenol (CAS: 209741-69-5) is an aromatic compound featuring a phenol core substituted with two methoxy groups at positions 2 and 3 and an amino group at position 4. Its molecular formula is C₈H₁₁NO₃, with an average molecular mass of ~169.18 g/mol . This compound is of interest in organic synthesis and pharmaceutical research due to its electron-rich aromatic system, which enables diverse reactivity, including electrophilic substitution and coupling reactions.

Properties

IUPAC Name

5-amino-2,3-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHAVIGAXZDXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dimethoxyphenol can be achieved through several methods. One common approach involves the nitration of 2,3-dimethoxyphenol followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods: Industrial production of 5-Amino-2,3-dimethoxyphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dimethoxyphenol involves its interaction with various molecular targets, primarily through its phenolic and amino groups. These functional groups allow it to participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The compound can act as a substrate for enzymes like laccases, leading to the formation of radicals and subsequent polymerization or cross-linking reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below compares 5-Amino-2,3-dimethoxyphenol with structurally similar compounds, highlighting key differences in substituents, molecular mass, and applications:

Compound Name CAS Number Molecular Formula Average Mass (g/mol) Substituents Key Properties/Applications
5-Amino-2,3-dimethoxyphenol 209741-69-5 C₈H₁₁NO₃ 169.18 2,3-OCH₃, 5-NH₂ Intermediate in drug synthesis
5-(2-Aminoethyl)-2,3-dimethoxyphenol 16046-07-4 C₁₀H₁₅NO₃ 197.234 2,3-OCH₃, 5-CH₂CH₂NH₂ Increased lipophilicity; CNS research
5-Amino-2,3-dibromophenol 116632-19-0 C₆H₅Br₂NO 280.92 2,3-Br, 5-NH₂ Higher acidity (electron-withdrawing Br)
5-Amino-2,3-difluorophenol 1356339-34-8 C₆H₅F₂NO 161.11 2,3-F, 5-NH₂ Enhanced metabolic stability
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium salt 913296-95-4 C₈H₅N₃O₂·Na 208.14 Heterocyclic, phthalazine core Immunomodulatory drug precursor
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: Methoxy groups (OCH₃) in 5-Amino-2,3-dimethoxyphenol are electron-donating, reducing phenol acidity compared to halogenated analogs like 5-Amino-2,3-dibromophenol, where bromine atoms increase acidity .

Industrial and Research Use

  • Supplier Data: 5-Amino-2,3-dimethoxyphenol is available from at least three suppliers, indicating commercial demand for specialized organic synthesis .
  • Safety Profiles: Halogenated analogs like 5-Amino-2,3-dibromophenol require careful handling due to higher toxicity compared to methoxy-substituted derivatives .

Biological Activity

5-Amino-2,3-dimethoxyphenol (C8H11NO3) is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Amino-2,3-dimethoxyphenol is characterized by the presence of an amino group and two methoxy groups on a phenolic ring. Its chemical structure can be represented as follows:

Chemical Structure C8H11NO3\text{Chemical Structure }C_8H_{11}NO_3

Physical Properties

PropertyValue
Molecular Weight169.18 g/mol
Melting Point110-112 °C
SolubilitySoluble in ethanol, slightly soluble in water

Antioxidant Properties

5-Amino-2,3-dimethoxyphenol exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals effectively, thereby reducing cellular damage.

  • Mechanism : The antioxidant effect is primarily attributed to the phenolic hydroxyl groups that donate electrons to neutralize free radicals.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes, notably:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance acetylcholine levels in the brain, making it a candidate for Alzheimer's disease treatment.
  • Tyrosine Kinase Inhibitors : Research indicates that 5-Amino-2,3-dimethoxyphenol acts as a novel inhibitor of tyrosine kinases, which are important in cancer signaling pathways.

Case Studies

  • Antioxidant Activity Evaluation :
    • A study demonstrated that 5-Amino-2,3-dimethoxyphenol significantly reduced lipid peroxidation in rat liver homogenates. The IC50 value was determined to be 25 µM, indicating strong antioxidant capacity .
  • AChE Inhibition :
    • In vitro assays revealed that 5-Amino-2,3-dimethoxyphenol inhibited AChE with an IC50 value of 15 µM. Molecular docking studies suggested that the compound binds effectively to the active site of AChE, providing insights into its mechanism of action .
  • Tyrosine Kinase Activity :
    • Research published in a patent document highlighted the compound's role as a tyrosine kinase inhibitor with potential applications in cancer therapy. The study reported promising results in cell line assays .

The biological activity of 5-Amino-2,3-dimethoxyphenol is largely attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The amino group forms hydrogen bonds with target enzymes, while the methoxy groups enhance hydrophobic interactions.
  • Inhibition Pathways : By inhibiting AChE and tyrosine kinases, the compound modulates critical signaling pathways involved in neurodegeneration and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2,3-dimethoxyphenol
Reactant of Route 2
5-Amino-2,3-dimethoxyphenol

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